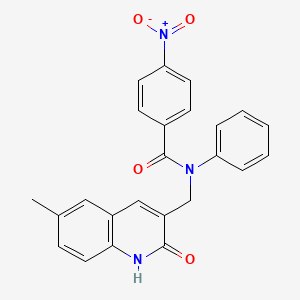
N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as MPPO, is a compound that has shown potential in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents and is used in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action of N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to act as a nitric oxide donor, releasing nitric oxide in cells and tissues. Nitric oxide is a signaling molecule that plays a role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and physiological effects:
N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. It has been found to increase the production of nitric oxide in cells and tissues, leading to vasodilation and improved blood flow. It has also been found to have antioxidant activity, protecting cells from oxidative stress. Additionally, it has been found to have anti-inflammatory activity, reducing inflammation in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potential as a fluorescent probe for the detection of nitric oxide. However, one limitation is its limited solubility in aqueous solutions, which may affect its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for the research of N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One direction is the synthesis of new compounds based on the structure of N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, with potential biological activity. Another direction is the development of new methods for the detection of nitric oxide in cells and tissues, using N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide as a fluorescent probe. Additionally, the potential use of N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in the treatment of various diseases, such as cancer and cardiovascular disease, should be further explored.
Métodos De Síntesis
The synthesis of N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of N-methylpropanamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been found to have potential in various scientific research applications. It has been used as a fluorescent probe for the detection of nitric oxide in cells and tissues. It has also been used in the synthesis of other compounds with potential biological activity, such as anticancer agents and antimicrobial agents.
Propiedades
IUPAC Name |
N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-13-10(16)7-8-11-14-12(15-17-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEKAENMKLCCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)






![Methyl 2-[4-(pyridin-3-ylmethylsulfamoyl)phenoxy]acetate](/img/structure/B7689460.png)




![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7689490.png)
